molecular formula C21H20N2O4 B444609 (2Z)-N-acetyl-8-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide

(2Z)-N-acetyl-8-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B444609
M. Wt: 364.4g/mol
InChI Key: PXMHSEJZBGUXEW-UHFFFAOYSA-N
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Description

(2Z)-N-acetyl-8-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-8-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 8-ethoxy-2H-chromene-3-carboxylic acid with 3-methylphenylamine under acidic conditions to form the imine intermediate. This intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-8-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and acetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

(2Z)-N-acetyl-8-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-8-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
  • N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide

Uniqueness

(2Z)-N-acetyl-8-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4g/mol

IUPAC Name

N-acetyl-8-ethoxy-2-(3-methylphenyl)iminochromene-3-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-4-26-18-10-6-8-15-12-17(20(25)22-14(3)24)21(27-19(15)18)23-16-9-5-7-13(2)11-16/h5-12H,4H2,1-3H3,(H,22,24,25)

InChI Key

PXMHSEJZBGUXEW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)C)C(=C2)C(=O)NC(=O)C

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)C)C(=C2)C(=O)NC(=O)C

Origin of Product

United States

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